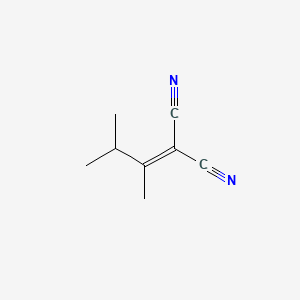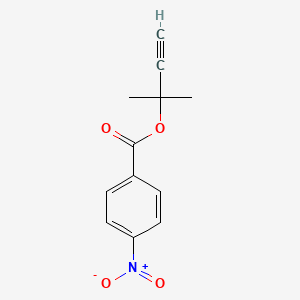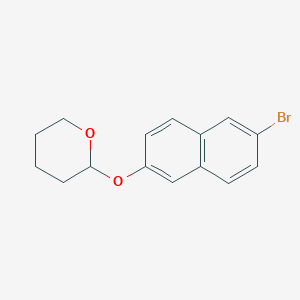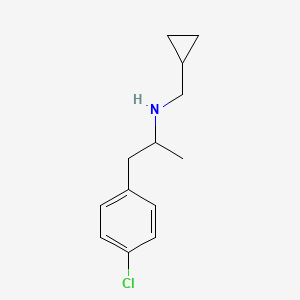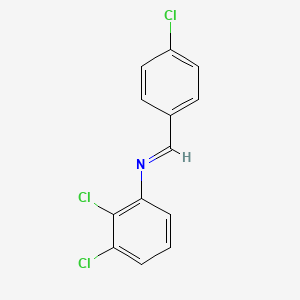
Carbobenzyloxy-L-alanylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxy-L-alanylglycylglycine is a synthetic peptide derivative commonly used in biochemical research. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often utilized in the synthesis of more complex peptides and proteins due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbobenzyloxy-L-alanylglycylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically involves the following steps:
Activation of Amino Acids: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on a solid support or in solution.
Deprotection: The carbobenzyloxy group is removed using hydrogenation with palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxy-L-alanylglycylglycine undergoes various chemical reactions, including:
Hydrogenation: Removal of the carbobenzyloxy protecting group.
Substitution: Introduction of different functional groups at specific positions on the peptide chain.
Oxidation and Reduction: Modifications of side chains or terminal groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Nucleophilic reagents such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products
The major products formed from these reactions include deprotected peptides, modified peptides with new functional groups, and oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Carbobenzyloxy-L-alanylglycylglycine is widely used in various scientific research fields:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Carbobenzyloxy-L-alanylglycylglycine primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino terminus during peptide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the peptide can participate in further reactions or interactions with biological targets.
Comparación Con Compuestos Similares
Carbobenzyloxy-L-alanylglycylglycine can be compared with other similar compounds such as:
- Carbobenzyloxy-L-valylglycylglycine
- Carbobenzyloxy-L-leucylglycylglycine
- Carbobenzyloxy-L-phenylalanylglycylglycine
These compounds share the carbobenzyloxy protecting group but differ in the amino acid sequence, which can influence their reactivity and applications. This compound is unique due to its specific sequence, making it suitable for particular synthetic and research purposes.
Propiedades
IUPAC Name |
2-[[2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHLKIJOZDQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)

